molecular formula C22H34O2 B1671148 Eicosapentaenoic acid ethyl ester CAS No. 86227-47-6

Eicosapentaenoic acid ethyl ester

Numéro de catalogue: B1671148
Numéro CAS: 86227-47-6
Poids moléculaire: 330.5 g/mol
Clé InChI: SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Eicosapentaenoic acid ethyl ester is synthesized through the esterification of eicosapentaenoic acid (EPA) with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The resulting ethyl ester is then purified through distillation and crystallization to obtain the highly purified form used in pharmaceutical applications .

Industrial production methods involve large-scale esterification processes, followed by rigorous purification steps to ensure the removal of impurities and by-products. The final product is subjected to stringent quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Eicosapentaenoic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, including hydroperoxides and epoxides. Common reagents for oxidation include hydrogen peroxide and molecular oxygen.

    Reduction: Reduction of icosapent ethyl can yield saturated fatty acid derivatives.

Activité Biologique

Eicosapentaenoic acid ethyl ester (EPA-EE), commonly known as icosapent ethyl, is a prescription medication derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention for its significant biological activities, particularly in lipid metabolism and cardiovascular health. This article explores the biological activity of EPA-EE, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

EPA-EE exhibits several mechanisms that contribute to its biological activity:

  • Triglyceride Reduction : EPA-EE reduces hepatic production of triglycerides by enhancing their clearance from circulating very low-density lipoprotein (VLDL) particles. This action is mediated through increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and enhanced activity of lipoprotein lipase .
  • Effect on Lipoprotein Particles : Clinical studies have demonstrated that EPA-EE significantly reduces concentrations of large VLDL, total LDL, small LDL, and total HDL particles .
  • Anti-inflammatory Properties : The compound has been shown to lower levels of high-sensitivity C-reactive protein (hsCRP), an inflammatory marker associated with cardiovascular risk .

Key Studies

  • MARINE Study :
    • Objective : Evaluate the efficacy and safety of EPA-EE in patients with very high triglycerides (≥500 mg/dL).
    • Results : Patients receiving 4 g/day of EPA-EE showed a significant reduction in triglyceride levels by approximately 33% compared to placebo. Importantly, there was no significant increase in LDL cholesterol levels .
  • ANCHOR Study :
    • Objective : Assess the effects of EPA-EE in statin-treated patients with moderate triglyceride levels (200 to 499 mg/dL).
    • Results : The study found a median reduction in triglycerides by 20% and a significant decrease in non-HDL cholesterol levels without increasing LDL-C .

Data Table: Summary of Clinical Findings

StudyPopulationDoseTriglyceride ReductionLDL-C ChangehsCRP Change
MARINEPatients with TG ≥500 mg/dL4 g/day-33%No significant changeNot assessed
ANCHORStatin-treated patients with TG 200-499 mg/dL4 g/day-20%No significant change-17.9%

Case Studies

Several case studies have highlighted the therapeutic potential of EPA-EE:

  • A study involving cachectic cancer patients demonstrated that supplementation with EPA-EE resulted in reduced plasma-free fatty acids and triacylglycerol concentrations. However, it did not significantly affect lipolysis or lipid oxidation compared to a placebo .
  • In patients with elevated hsCRP levels, the administration of EPA-EE at a dose of 4 g/day resulted in substantial reductions in inflammatory markers without adversely affecting lipid profiles .

Propriétés

IUPAC Name

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018686
Record name Icosapent ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity.
Record name Icosapent ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

86227-47-6, 73310-10-8
Record name Ethyl eicosapentaenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86227-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl icosapentate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethyl eicosapentaenoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Icosapent ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosapentaenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOSAPENT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl icosapentate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eicosapentaenoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Eicosapentaenoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Eicosapentaenoic acid ethyl ester
Reactant of Route 4
Eicosapentaenoic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Eicosapentaenoic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
Eicosapentaenoic acid ethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.